Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Description
Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a 1-oxa-9-azaspiro[5.5]undecane core. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of agonists targeting receptors like FFA1 (GPR40), as demonstrated in studies inspired by Eli Lilly’s LY2881835 . Its synthetic accessibility via secondary alcohol manipulation of precursors such as N-Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol makes it valuable for high-throughput drug discovery pipelines .
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-7-5-15(6-8-16)10-12(11-17)4-9-19-15/h12,17H,4-11H2,1-3H3 |
InChI Key |
PJBPUZKKEDDZJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing an amine and an alcohol functional group can undergo cyclization in the presence of a suitable catalyst.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification of the carboxylic acid functional group with tert-butyl alcohol in the presence of an acid catalyst.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where a suitable hydroxymethylating agent is used to introduce the hydroxymethyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde functional group.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds with modified functional groups.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biological Probes: Used as a probe to study biological processes due to its unique structure.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its bioactive properties.
Industry:
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, the ester group can undergo hydrolysis, and the spirocyclic structure can provide rigidity and stability to the molecule. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate and analogous spirocyclic compounds:
Key Findings from Comparative Analysis
Structural Flexibility : The position of heteroatoms (O, N) and substituents (hydroxymethyl, methyl, oxo) significantly impacts solubility, reactivity, and receptor binding. For example, the 4-hydroxymethyl group in the target compound improves water solubility compared to the 4-hydroxy analog .
Pharmacological Applications :
- The target compound’s hydroxymethyl group enables conjugation with aromatic moieties (e.g., pyrazine or benzyl groups), critical for FFA1 agonist activity .
- Compounds like Tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate are tailored for METTL3 inhibition due to their triaza core, which facilitates interactions with methyltransferase enzymes .
Synthetic Accessibility :
- Tert-butyl 4-hydroxy derivatives are synthesized via alcohol oxidation or protection-deprotection strategies .
- Diazaspiro analogs require multi-step cascades, such as Buchwald-Hartwig couplings or aza-Heck cyclizations, to introduce nitrogen atoms .
Challenges and Limitations
Biological Activity
Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, with the CAS number 1357353-31-1, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 285.38 g/mol. Its structure includes a spirocyclic framework, which is known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₇NO₄ |
| Molecular Weight | 285.38 g/mol |
| CAS Number | 1357353-31-1 |
| Purity | 97% |
Research indicates that compounds with spirocyclic structures often exhibit unique interactions with biological targets. For instance, similar compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a crucial role in various physiological processes, including inflammation and pain modulation .
Anti-inflammatory Effects
Studies have shown that spirocyclic compounds can reduce inflammation by inhibiting sEH activity. For example, a related compound demonstrated significant efficacy in lowering serum creatinine levels in rat models of chronic kidney disease when administered orally at a dose of 30 mg/kg .
Neuropharmacological Effects
This compound may also interact with GABA receptors, which are critical in modulating neuronal excitability and have implications in treating neurological disorders. Compounds structurally related to this compound have been identified as GABAAR antagonists, suggesting potential applications in managing conditions like anxiety and epilepsy .
Case Studies
-
Chronic Kidney Disease Model :
- Objective : To evaluate the anti-inflammatory properties of related spirocyclic compounds.
- Method : Administered orally to rat models.
- Outcome : Significant reduction in serum creatinine levels, indicating improved renal function and reduced inflammation.
-
GABAAR Interaction :
- Objective : To assess the interaction of similar compounds with GABA receptors.
- Method : Binding affinity studies using competition binding assays.
- Outcome : Identified as potent antagonists, suggesting therapeutic potential in neurological disorders.
Q & A
Basic Question: What are the key synthetic methodologies for preparing tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, and how do reaction parameters influence yield?
Answer:
The synthesis typically involves multi-step organic reactions, including spirocyclic ring formation and functional group protection/deprotection. A common approach includes:
- Step 1: Formation of the spirocyclic core via cyclization reactions using tert-butyl carbamate-protected intermediates (e.g., tert-butyl 4,9-diazaspiro[5.5]undecane-9-carboxylate derivatives) .
- Step 2: Introduction of the hydroxymethyl group via nucleophilic substitution or hydroxylation. For example, KCO in acetonitrile facilitates alkylation with bromobut-1-yne derivatives under reflux .
- Key Parameters:
- Temperature: Reactions often require controlled heating (e.g., 80°C for coupling steps) to avoid side products .
- Solvent Choice: Polar aprotic solvents like THF or acetonitrile improve reaction efficiency .
- Catalysts: Palladium catalysts (e.g., Pd(dba)) enable cross-coupling steps in spirocyclic systems .
Table 1: Example Reaction Yields Under Different Conditions
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation | KCO, CHCN, 70°C | 53 | >95 | |
| Cross-Coupling | Pd(dba), EtN, THF | 69 | >90 |
Basic Question: How is the compound characterized structurally, and what spectroscopic data are critical for validation?
Answer:
Structural validation relies on:
- NMR Spectroscopy:
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 260–300 [M+H]) confirm molecular weight .
- X-ray Crystallography: Resolves spirocyclic geometry and hydrogen-bonding interactions in solid-state structures .
Advanced Question: How does the hydroxymethyl substituent at position 4 influence biological activity compared to other analogs?
Answer:
The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, impacting target binding. For example:
- Comparison with Benzyl Derivatives:
- Mechanistic Insight: Hydroxyl groups participate in hydrogen bonding with enzymatic active sites (e.g., METTL3 inhibitors), altering binding affinity .
Table 2: Biological Activity of Spirocyclic Derivatives
| Substituent | Target | IC (nM) | Reference |
|---|---|---|---|
| Benzyl | sEH | <10 | |
| Hydroxymethyl | METTL3 | 50–100 | |
| Fluorobenzyl | GPR40 | 20–50 |
Advanced Question: What challenges arise in optimizing reaction conditions for large-scale synthesis, and how are they addressed?
Answer:
Key challenges include:
- Low Yields in Cyclization Steps: Steric hindrance in spirocyclic systems reduces reaction efficiency. Solutions:
- Purification Difficulties: Polar byproducts complicate isolation. Strategies:
- Scalability of Cross-Coupling: Palladium catalysts are costly. Alternatives:
Advanced Question: How do computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Models the compound’s binding to targets like sEH or METTL3 using software (e.g., AutoDock Vina). The spirocyclic core and hydroxymethyl group align with hydrophobic pockets and catalytic residues .
- MD Simulations: Reveal stability of ligand-target complexes over time. For example, the hydroxymethyl group maintains hydrogen bonds with Asp333 in sEH over 100 ns simulations .
- QSAR Studies: Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .
Advanced Question: What contradictions exist in reported biological data for spirocyclic compounds, and how are they resolved?
Answer:
- Contradiction 1: Some analogs show high in vitro activity but poor in vivo efficacy due to metabolic instability. Resolution:
- Contradiction 2: Variability in IC values across studies. Resolution:
- Case Study: Discrepancies in METTL3 inhibition data (IC 50–200 nM) were traced to differences in ATP concentration in assays .
Advanced Question: What strategies are used to modify the spirocyclic scaffold for improved selectivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
